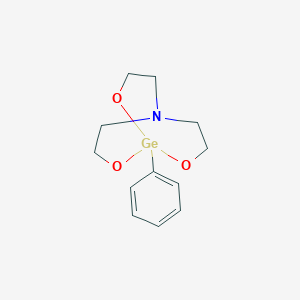
4-(Diethylamino)salicylaldehyde
Overview
Description
4-(Diethylamino)salicylaldehyde, with the chemical formula C12H17NO2, is a compound known for its applications in various chemical processes. This yellow solid is characterized by its diethylamino and salicylaldehyde functional groups.
Mechanism of Action
Target of Action
It is known to be used in the synthesis of schiff-base ligands , which are often involved in complexation reactions with various metal ions .
Mode of Action
4-(Diethylamino)salicylaldehyde interacts with its targets through the formation of Schiff-base ligands . These ligands are formed by the condensation of an aldehyde or ketone with an amine, in this case, diaminomaleonitrile . The resulting Schiff-base ligands can then complex with various metal ions .
Biochemical Pathways
It has been used in the synthesis of fluorescent probes that can detect cu2+ and hpo42- ions . This suggests that it may play a role in pathways involving these ions.
Pharmacokinetics
Given its use in the synthesis of fluorescent probes , it is likely that its bioavailability and distribution are influenced by these properties.
Result of Action
Its role in the synthesis of fluorescent probes suggests that it may be involved in the detection and visualization of specific ions in biological systems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored under an inert atmosphere and protected from moisture . It is also recommended to avoid dust formation and ensure good ventilation during handling .
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of Schiff-base ligands . Schiff bases are often involved in the formation of complexes with metals, which can interact with various enzymes and proteins. The exact nature of these interactions would depend on the specific context and conditions.
Cellular Effects
These complexes have been found to induce apoptosis in HeLa cells through the activation of target caspases .
Molecular Mechanism
Its copper(II) complexes have been found to interact with DNA and proteins . These complexes can intercalate to calf-thymus (CT) DNA and bind reversibly and tightly to albumins .
Transport and Distribution
Its copper(II) complexes have been found to interact with DNA and proteins, suggesting that they may be transported and distributed via these biomolecules .
Subcellular Localization
Its copper(II) complexes have been found to interact with DNA and proteins, suggesting that they may localize to the nucleus and other subcellular compartments where these biomolecules are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
An environment-friendly method for synthesizing 4-(Diethylamino)salicylaldehyde involves the following steps :
Condensation Reaction: Add water, alkali, m-hydroxy-N,N-diethylaniline, and glyoxylic acid into a reaction kettle. React at 0-50°C for 0.5-2 hours to obtain a condensation liquid.
Oxidation Reaction: Add a metal oxide carrier into the condensation liquid, then add an oxidant. React at 50-95°C for 0.5-2 hours to obtain an oxidation liquid.
Decarboxylation Reaction: Cool the oxidation liquid to below 70°C, filter, and wash to remove metal oxide carriers. Collect filtrate and washing liquid, combine them, and cool to 0-50°C. Mix with a certain proportion of acid and perform a decarboxylation reaction.
Industrial Production Methods
The method described above is advantageous for industrial production due to its easily available synthetic raw materials, mild reaction conditions, environment-friendly working conditions, high economic benefit, and ease of popularization and industrialization .
Chemical Reactions Analysis
4-(Diethylamino)salicylaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents under controlled conditions.
Condensation: It is used in the synthesis of Schiff-base ligands by monocondensation with diaminomaleonitrile.
Substitution: The diethylamino group can participate in substitution reactions, introducing different functional groups into the molecule.
Common reagents and conditions used in these reactions include oxidants, acids for decarboxylation, and diaminomaleonitrile for Schiff-base formation. Major products formed from these reactions include Schiff-base ligands and other substituted derivatives .
Scientific Research Applications
4-(Diethylamino)salicylaldehyde has several scientific research applications:
Nonlinear Optical Materials: Compounds based on this compound exhibit remarkable nonlinear optical activities, making them suitable for photonic devices.
Fluorescent Probes: It is used in the development of fluorescent probes for ion detection, particularly fluoride ions.
Medicinal Chemistry:
Copper Ion Detection: A fluorescent indicator based on this compound has been developed for highly selective detection of copper ions.
Antibacterial Activity: Diorganotin complexes derived from this compound and L-tyrosine exhibit moderate antibacterial activity.
Photophysical Properties and Dye Synthesis:
Comparison with Similar Compounds
4-(Diethylamino)salicylaldehyde is unique due to its combination of diethylamino and salicylaldehyde functional groups. Similar compounds include :
4-Diethylaminobenzaldehyde: Lacks the hydroxyl group present in this compound.
5-Bromosalicylaldehyde: Contains a bromine atom instead of the diethylamino group.
5-Chlorosalicylaldehyde: Contains a chlorine atom instead of the diethylamino group.
2-Hydroxy-1-naphthaldehyde: Contains a naphthalene ring instead of the benzene ring.
These similar compounds differ in their functional groups and structural features, which influence their chemical reactivity and applications.
Properties
IUPAC Name |
4-(diethylamino)-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-12(4-2)10-6-5-9(8-13)11(14)7-10/h5-8,14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVZSRRZZNLWBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022271 | |
| Record name | 4-(Diethylamino)salicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17754-90-4 | |
| Record name | 4-(Diethylamino)-2-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17754-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Diethylamino)salicylaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017754904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzaldehyde, 4-(diethylamino)-2-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(Diethylamino)salicylaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(diethylamino)salicylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(DIETHYLAMINO)SALICYLALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU5NFU4681 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol](/img/structure/B92951.png)





